molecular formula C₁₂H₇Br₃O₂ B1155086 2,6-Dibromo-4-(2-bromophenoxy)phenol

2,6-Dibromo-4-(2-bromophenoxy)phenol

Cat. No.: B1155086
M. Wt: 422.89
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromo-4-(2-bromophenoxy)phenol is a polybrominated aromatic compound with the molecular formula C₁₂H₇Br₃O₂ and a molecular weight of 422.89 g/mol . Structurally, it consists of a central phenol ring substituted with two bromine atoms at the 2- and 6-positions and a 2-bromophenoxy group at the 4-position. This compound is classified as a biochemical and is available in highly purified grades for research applications .

Properties

Molecular Formula

C₁₂H₇Br₃O₂

Molecular Weight

422.89

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromination Pattern and Substituent Variations

2,6-Dibromo-4-(2,4-dibromophenoxy)phenol (OH-BDE 11)
  • Molecular Formula : C₁₂H₆Br₄O₂ .
  • Key Features: Differs by having a 2,4-dibromophenoxy substituent instead of 2-bromophenoxy, resulting in four bromine atoms.
  • Properties : Exhibits para-coupling relative to the hydroxyl group. It is isomeric with other polybrominated biphenyls and OH-BDEs, complicating chromatographic separation .
  • Source : Biosynthesized by marine bacteria .
Tetrabromobisphenol A (TBBPA)
  • Molecular Formula : C₁₅H₁₂Br₄O₂ .
  • Key Features: Contains an isopropylidene bridge linking two dibrominated phenol rings.
  • Applications : Widely used as a flame retardant in electronics .
  • Regulatory Status : Subject to RoHS restrictions due to environmental persistence .
2,6-Dibromo-4-(hydroxymethyl)phenol
  • Molecular Formula : C₇H₆Br₂O₂ .
  • Key Features: Substituted with a hydroxymethyl group at the 4-position instead of a bromophenoxy group.
  • Properties: Melting point ≈124–126°C; soluble in organic solvents like ethanol and ether .
  • Applications : Intermediate in drug synthesis and marine natural product .
2,6-Dibromo-4-(1,1-dimethylpropyl)phenol
  • Molecular Formula : C₁₁H₁₄Br₂O .
  • Key Features : Bulky tert-pentyl group at the 4-position, introducing steric hindrance.
  • Applications: Limited data, but structural analogs are explored in material science .
Bromophenol Blue
  • Molecular Formula : C₁₉H₁₀Br₄O₅S .
  • Key Features : Contains a sulfonate group and extended conjugation for pH-sensitive color changes.
  • Applications : Laboratory dye and biological stain .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Source/Evidence
2,6-Dibromo-4-(2-bromophenoxy)phenol C₁₂H₇Br₃O₂ 422.89 2-Bromophenoxy Biochemical research
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol C₁₂H₆Br₄O₂ 497.79 2,4-Dibromophenoxy Marine bacterial biosynthesis
Tetrabromobisphenol A (TBBPA) C₁₅H₁₂Br₄O₂ 543.87 Isopropylidene-linked dibromophenols Flame retardant
2,6-Dibromo-4-(hydroxymethyl)phenol C₇H₆Br₂O₂ 281.93 Hydroxymethyl Drug synthesis, marine natural product
Bromophenol Blue C₁₉H₁₀Br₄O₅S 669.96 Sulfonate, extended conjugation pH indicator, biological stain

Key Research Findings

Biosynthetic Pathways: Marine bacteria employ enzymes like Bmp7 to dimerize bromophenols into OH-BDEs, including 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol . These pathways highlight the natural origin of complex brominated aromatics.

Isomer Challenges : Structural isomers (e.g., para- vs. ortho-coupled OH-BDEs) require advanced techniques like synthetic standards and MS/MS fragmentation for unambiguous identification .

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